N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

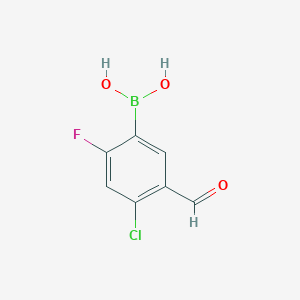

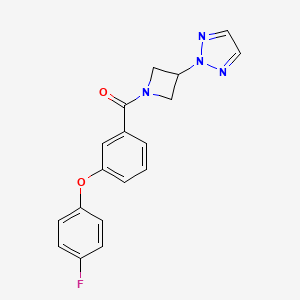

The compound contains several functional groups including a thiophene ring, an amide group, and methoxy groups. Thiophene is a five-membered ring with one sulfur atom, and it’s a common structure in many biologically active compounds . The amide group is a key functional group in proteins and pharmaceuticals, and the methoxy groups could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.

Aplicaciones Científicas De Investigación

Molecular Modeling and Structural Analysis

A study by Karabulut et al. (2014) focused on modeling intermolecular interactions and molecular structure of related compounds. Through acylation reactions and characterization by NMR, X-ray diffraction, and DFT calculations, insights into the influence of intermolecular interactions on molecular geometry were obtained. This research underscores the significance of crystal packing and dimerization in determining the dihedral angles and rotational conformation of aromatic rings (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Synthesis and Biological Evaluation

Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including a thiophene substituted derivative, to evaluate their ability to inhibit histone deacetylases. These compounds showed potent inhibitory activity against the enzymes, demonstrating potential as novel histone deacetylase inhibitors (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009).

Antimicrobial Screening

Desai et al. (2013) synthesized and screened a series of compounds for in vitro antibacterial and antifungal activities. These thiazole derivatives showed valuable therapeutic intervention potential for the treatment of microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Corrosion Inhibition

Fouda et al. (2020) investigated the use of methoxy-substituted phenylthienylbenzamidine derivatives as corrosion inhibitors for carbon steel in a hydrochloric acid medium. The study highlighted the importance of these compounds in offering protection against corrosion, with significant efficiency observed through various electrochemical methods (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Propiedades

IUPAC Name |

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-25-17-10-8-15(12-18(17)26-2)21(24)22-13-16-9-11-19(27-16)20(23)14-6-4-3-5-7-14/h3-12,20,23H,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJDZPOFIPEQGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2859932.png)

![3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)

![1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2859940.png)

![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)

![6,6-Dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2859950.png)

![3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859951.png)